Boc-D-2,4-diaminobutyric acid

描述

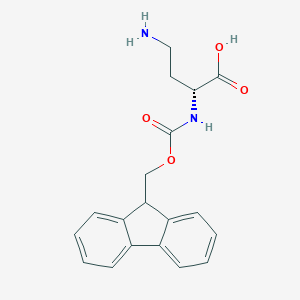

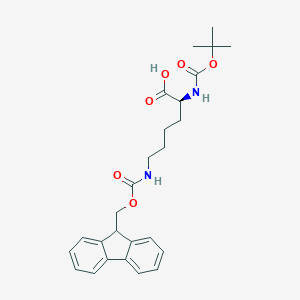

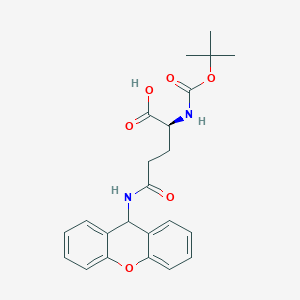

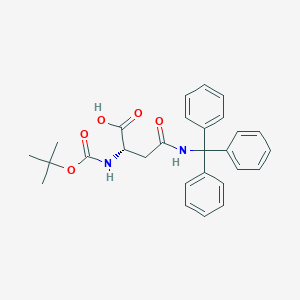

Boc-D-2,4-diaminobutyric acid is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups . It is a reagent used to synthesize somatostatin antagonist and can also be used to develop blood coagulation factor Xa inhibitors .

It is a substrate of diaminobutyrate-pyruvate transaminase (EC 2.6.1.46), an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .

Molecular Structure Analysis

The molecular formula of Boc-D-2,4-diaminobutyric acid is C9H18N2O4 . The molecular weight is 440.50 .Chemical Reactions Analysis

DABA’s main action is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated. It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .Physical And Chemical Properties Analysis

Boc-D-2,4-diaminobutyric acid appears as a white crystalline powder . The density is 1.16 g/cm3 .科学研究应用

1. Biosynthesis of Mirror-Symmetric 2,4-Diaminobutyric Acid Homopolymers

- Summary of Application: DABA is used in the biosynthesis of mirror-symmetric 2,4-Diaminobutyric Acid Homopolymers. These homopolymers are bioactive cationic homo-poly(amino acids) discovered in nature .

- Methods of Application: The biosynthesis of these homopolymers involves a common biosynthetic pathway utilizing ε-poly(l-lysine) synthetase-like enzymology but with an unprecedented process for enantiomeric inversion of polymer building blocks .

- Results or Outcomes: The study demonstrated the stereoselective biosynthesis of a nonribosomal peptide governed by adenylation activity for a d-amino acid other than alanine .

2. Inhibitor of GABA Transaminase

- Summary of Application: DABA acts as an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate .

- Methods of Application: By inhibiting GABA transaminase, DABA prevents the conversion of GABA back to glutamate, thereby elevating GABA levels .

- Results or Outcomes: Elevated GABA levels can have various effects on the nervous system, including potential anticonvulsant properties .

3. Differentiation of β-N-methylamino-L-alanine from Diamino Acids

- Summary of Application: DABA is used as a reagent for the differentiation of β-N-methylamino-L-alanine from the diamino acids .

- Methods of Application: This differentiation is achieved using techniques such as HPLC-FD, UHPLC-UV, UHPLC-MS, and triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) .

- Results or Outcomes: The outcomes of this application were not specified in the source .

4. Selective GABA Uptake Inhibitor

- Summary of Application: DABA is used as a selective GABA uptake inhibitor, which may have antitumor activity against hepatoma cells .

- Methods of Application: The specific methods of application were not specified in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

5. Synthesis of Somatostatin Antagonist

- Summary of Application: Boc-D-2,4-diaminobutyric acid is used as a reagent to synthesize somatostatin antagonist .

- Methods of Application: The specific methods of application were not specified in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

6. Development of Blood Coagulation Factor Xa Inhibitors

- Summary of Application: Boc-D-2,4-diaminobutyric acid can be used to develop blood coagulation factor Xa inhibitors .

- Methods of Application: The specific methods of application were not specified in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

7. Dual Protection of Amino Functions

- Summary of Application: Boc-D-2,4-diaminobutyric acid is used in the dual protection of amino functions involving Boc .

- Methods of Application: The specific methods of application were not specified in the source .

- Results or Outcomes: The outcomes of this application were not specified in the source .

8. Biosynthesis of Antiviral γ-poly-D-2,4-diaminobutyric Acid

- Summary of Application: Boc-D-2,4-diaminobutyric acid is used in the biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus .

- Methods of Application: The biosynthesis involves an unprecedented cofactor independent stereoinversion of Dab catalyzed by PddB, which shows weak homology to diaminopimelate epimerase (DapF) .

- Results or Outcomes: The outcomes of this application were not specified in the source .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCPCLPRWLKUIQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427334 | |

| Record name | Boc-D-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-2,4-diaminobutyric acid | |

CAS RN |

80445-78-9 | |

| Record name | Boc-D-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。